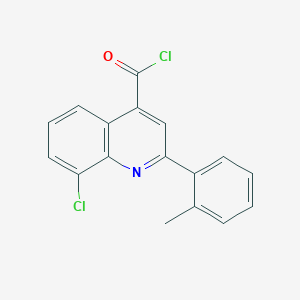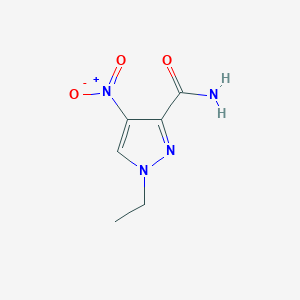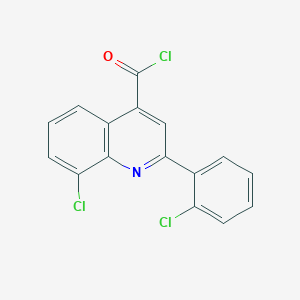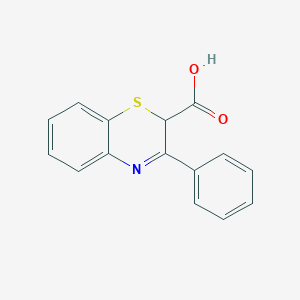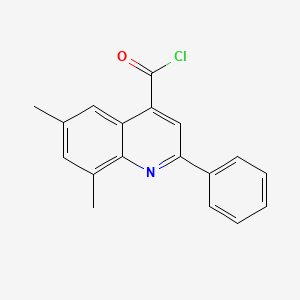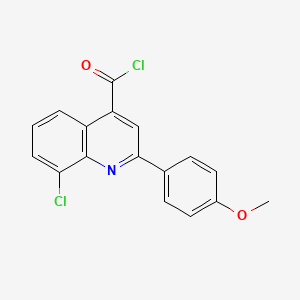
8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural Studies and Compound Formation
Crystallography and Molecular Interactions
The compound has been analyzed in crystallographic studies, revealing specific angles and interactions between various molecular components, such as the quinoline ring system and methoxyphenyl ring. Such studies provide insights into molecular conformations and potential applications in designing compounds with desired properties (Loh et al., 2010).
Reactions and Synthesis of Derivatives
The compound's potential in synthetic chemistry is highlighted through its involvement in various reactions to form novel derivatives. For example, its transformations during reactions with phosphoryl chloride have been studied, leading to products with unique molecular structures. Such studies underline the compound's versatility and potential as a building block in synthetic chemistry (Stringer et al., 1984; Stringer et al., 1985).
Material Science and Chemical Properties
Polymer Synthesis and Characterization
The compound is used in the synthesis of polymers, highlighting its importance in material science. For instance, its role in the synthesis and characterization of copolymers, along with the analysis of their thermal and antimicrobial properties, showcases its utility in developing materials with specific functionalities (Patel et al., 2005).
Structural and Optical Analysis
The compound's involvement in the formation of complex structures, like the tautomers of (E)-N-7-chloro-4-(2-methoxycinnamolyhydrazinyl)quinoline, demonstrates its relevance in detailed structural analysis. Furthermore, studies on the optical properties of related compounds, such as aluminum and zinc quinolates, provide insights into their potential applications in fields like photonics and electronics (De Souza et al., 2013; Barberis & Mikroyannidis, 2006).
Pharmacology and Bioactive Compound Synthesis
- Synthesis of Bioactive Compounds: While steering clear of drug use and dosage information, it's noteworthy that the compound has been used in the synthesis of bioactive compounds. For instance, its role in the synthesis of quinoxaline sulfonamides with antibacterial activity showcases its potential in the pharmaceutical sector (Alavi et al., 2017).
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to interact with a variety of targets, including enzymes, receptors, and microorganisms .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting cellular processes .
Biochemical Pathways
Quinoline derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives have been reported to exhibit a range of effects, from antimicrobial activity to anti-inflammatory effects .
Analyse Biochimique
Biochemical Properties
8-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. It also affects cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound in in vitro studies has shown sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to have minimal adverse effects, while at higher doses, it can induce toxicity. For example, high doses of this compound can lead to liver toxicity, as evidenced by elevated liver enzyme levels and histopathological changes in liver tissue. Additionally, there may be threshold effects, where a certain dosage is required to observe significant biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its biological activity, as some metabolites may be more or less active than the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters, and it can bind to certain proteins that facilitate its distribution within the cell. Its localization and accumulation in specific tissues can influence its therapeutic and toxic effects. For instance, its accumulation in the liver can lead to hepatotoxicity, while its distribution in cancerous tissues can enhance its anticancer activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Propriétés
IUPAC Name |
8-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-11-7-5-10(6-8-11)15-9-13(17(19)21)12-3-2-4-14(18)16(12)20-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCIVTXUFNHEGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




